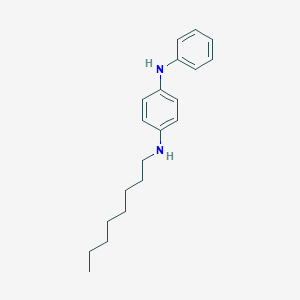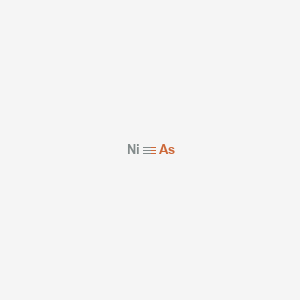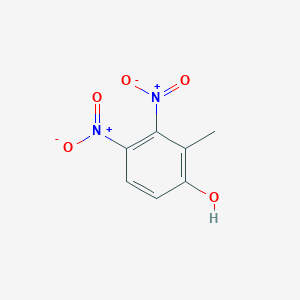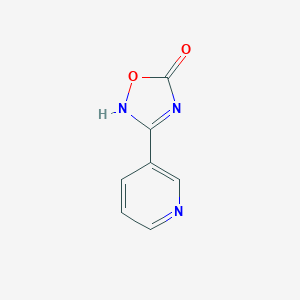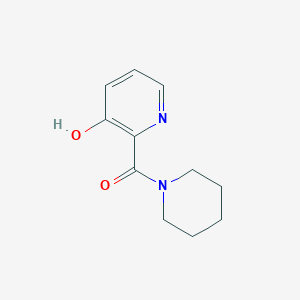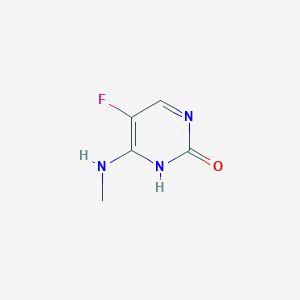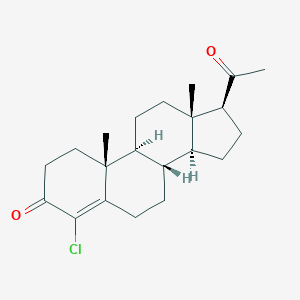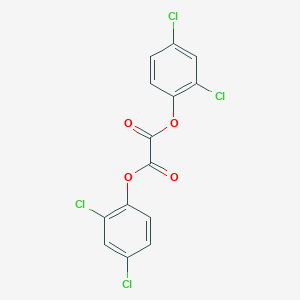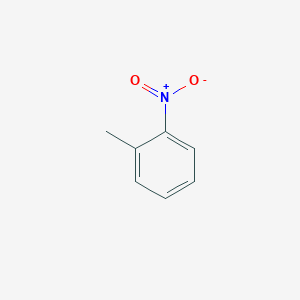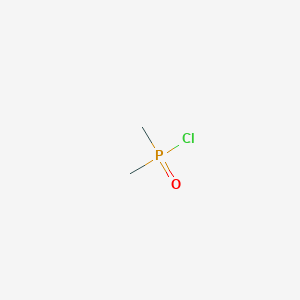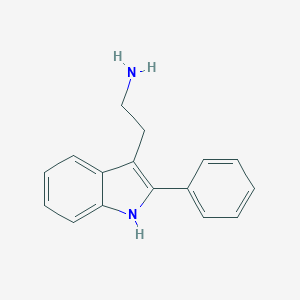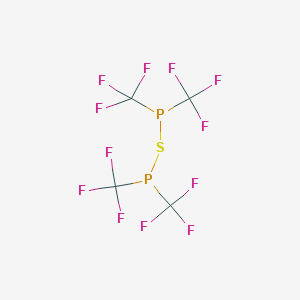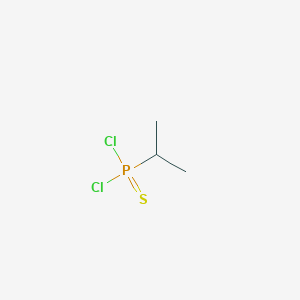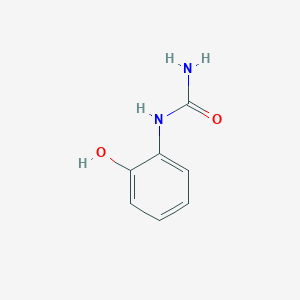
(2-Hydroxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyphenyl)urea, also known as salicylhydroxamic acid (SHA), is a chemical compound that has been widely used in scientific research. SHA is a derivative of salicylic acid, which is a common ingredient in many over-the-counter pain relievers. SHA has been shown to have various biochemical and physiological effects, making it useful in a range of laboratory experiments. In
科学研究应用
SHA has been widely used in scientific research as a chelating agent for metal ions such as copper, iron, and zinc. It has also been used as an inhibitor of various enzymes such as urease, carbonic anhydrase, and tyrosinase. SHA has been shown to have antimicrobial properties, making it useful in the study of bacterial and fungal infections. Additionally, SHA has been used as a precursor for the synthesis of other compounds such as salicylaldoxime and salicylaldehyde.
作用机制
The mechanism of action of SHA is not fully understood, but it is believed to involve chelation of metal ions and inhibition of enzymes. SHA has been shown to bind to copper ions and inhibit the activity of copper-containing enzymes such as tyrosinase. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
生化和生理效应
SHA has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be due to its ability to chelate metal ions and scavenge free radicals. SHA has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and asthma. Additionally, SHA has been shown to have antitumor properties, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
SHA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It has a low toxicity profile and is generally considered safe for use in laboratory animals. However, SHA does have some limitations. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, SHA can be unstable under certain conditions, which can affect its activity.
未来方向
There are several future directions for research on SHA. One area of interest is the development of new synthetic routes for SHA that improve its yield and purity. Another area of interest is the study of the mechanisms of action of SHA, particularly its interactions with metal ions and enzymes. Additionally, there is interest in the development of new applications for SHA, such as its use in the treatment of inflammatory and neoplastic diseases.
Conclusion:
In conclusion, (2-Hydroxyphenyl)urea, or (2-Hydroxyphenyl)ureaxamic acid, is a chemical compound that has been widely used in scientific research. It has various biochemical and physiological effects, making it useful in a range of laboratory experiments. SHA has been shown to have antimicrobial, antioxidant, anti-inflammatory, and antitumor properties, making it a potential candidate for the treatment of various diseases. Future research on SHA will likely focus on the development of new synthetic routes, the study of its mechanisms of action, and the development of new applications.
属性
CAS 编号 |
1196-72-1 |
|---|---|
产品名称 |
(2-Hydroxyphenyl)urea |
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) |
InChI 键 |
BQJBONTVMVGWPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)N)O |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)N)O |
其他 CAS 编号 |
1196-72-1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
